Alkannan

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

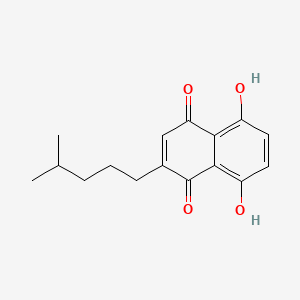

5,8-dihydroxy-2-(4-methylpentyl)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h6-9,17-18H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCUIGLMMGPMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199654 | |

| Record name | Alkannan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-90-8 | |

| Record name | Alkannan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthesis of Alkannan

Botanical Sources and Distribution within the Boraginaceae Family

Alkannan and its enantiomer, shikonin (B1681659), are exclusively produced by members of the Boraginaceae family, a diverse group of flowering plants. nih.gov These compounds are responsible for the characteristic red to purple pigmentation observed in the roots of several species within this family. frontiersin.org

Key Genera and Species

The production of this compound and its derivatives is predominantly associated with three key genera: Alkanna, Lithospermum, and Arnebia. frontiersin.orgsemanticscholar.org

Alkanna : The genus Alkanna is a significant source of this compound. Alkanna tinctoria, commonly known as dyer's alkanet, has a long history of use as a natural dye due to the high concentration of alkannin (B1664780) in its roots. researchgate.net Studies on various Greek Alkanna species, including A. corcyrensis, A. tinctoria, and A. pindicola, have confirmed the presence of alkannin derivatives. researchgate.net

Lithospermum : The genus Lithospermum is well-known for producing shikonin, the enantiomer of this compound. Lithospermum erythrorhizon is a particularly notable species, and its root extracts have been traditionally used in medicine and as a dye. nih.gov Research has also been conducted on Lithospermum officinale regarding its ability to produce these compounds. researchgate.net

Arnebia : Several species within the genus Arnebia are recognized for their production of shikonin and its derivatives. Arnebia euchroma is a prominent example, with its roots containing a variety of acylated forms of shikonin. nih.govsepax-tech.com.cn

Table 1: Key Genera and Species in the Boraginaceae Family Producing this compound/Shikonin

| Genus | Key Species | Primary Enantiomer Produced |

|---|---|---|

| Alkanna | Alkanna tinctoria | This compound researchgate.net |

| Alkanna corcyrensis | This compound researchgate.net | |

| Alkanna pindicola | This compound researchgate.net | |

| Lithospermum | Lithospermum erythrorhizon | Shikonin nih.gov |

| Lithospermum officinale | Shikonin/Alkannan derivatives researchgate.net | |

| Arnebia | Arnebia euchroma | Shikonin nih.govsepax-tech.com.cn |

Tissue-Specific Localization of this compound Accumulation

The accumulation of this compound and its derivatives is highly tissue-specific, primarily occurring in the root periderm of the producing plants. nih.gov This localization is a key characteristic of the biosynthesis of these compounds within the Boraginaceae family. The pigments are synthesized and accumulate in the outer layers of the root, where they are believed to play a role in the plant's defense mechanisms and interactions with the soil environment. nih.gov

Geographic Variation in Enantiomeric Ratio (this compound vs. Shikonin)

A fascinating aspect of this compound and shikonin is the variation in their enantiomeric ratio, which appears to be correlated with the geographical origin of the plant species. Generally, Boraginaceae species native to Europe predominantly produce alkannin derivatives (the (S)-enantiomer). researchgate.net In contrast, species found in Asia tend to synthesize mainly shikonin derivatives (the (R)-enantiomer). researchgate.netnih.gov

For instance, a study of various Alkanna species growing wild in different regions of Greece confirmed that they all primarily contain alkannin derivatives. researchgate.net Conversely, research on Arnebia euchroma and Lithospermum erythrorhizon from China has shown a predominance of shikonin derivatives. nih.govsepax-tech.com.cn This distinct geographical distribution of the enantiomers suggests a divergence in the evolutionary pathways of the enzymes responsible for their biosynthesis in these different regions.

Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process that involves the convergence of two major primary metabolic pathways, followed by a series of specific enzymatic reactions that build the final naphthoquinone structure. nih.gov

Primary Metabolic Precursors

The molecular backbone of this compound is derived from precursors supplied by the phenylpropanoid and mevalonate (B85504) pathways. nih.gov

Phenylpropanoid Pathway : This pathway provides p-hydroxybenzoic acid (PHB), which forms the aromatic core of the this compound molecule. frontiersin.org Key enzymes such as phenylalanine ammonia-lyase (PAL) are involved in the initial steps of this pathway. researchgate.net

Mevalonate Pathway : The isoprenoid side chain of this compound is synthesized from geranyl pyrophosphate (GPP), a product of the mevalonate pathway. frontiersin.org The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a key regulatory enzyme in this pathway. researchgate.net

Key Enzymatic Steps and Identified Genes

Several key enzymes that catalyze the specific steps in the later stages of the this compound/shikonin biosynthetic pathway have been identified and characterized. These enzymes are crucial for the formation of the final naphthoquinone structure and its various derivatives.

p-Hydroxybenzoate Geranyltransferase (PGT) : This enzyme catalyzes the first committed step in the biosynthesis of this compound and shikonin, which is the condensation of p-hydroxybenzoic acid (from the phenylpropanoid pathway) and geranyl diphosphate (B83284) (from the mevalonate pathway) to form m-geranyl-p-hydroxybenzoic acid. nih.govnih.gov

Geranylhydroquinone 3''-hydroxylase (GHQH) : Identified as a cytochrome P450 monooxygenase (CYP76B74), this enzyme is responsible for the hydroxylation of the isoprenoid side chain of geranylhydroquinone (GHQ). nih.govnih.gov This hydroxylation occurs specifically at the 3''-position, a crucial step leading to the formation of the core structure of shikonin and this compound. nih.govnih.gov

Deoxyshikonin (B1670263) Hydroxylases (DSHs) : These enzymes, also identified as cytochrome P450 monooxygenases (CYP82AR subfamily), catalyze the conversion of deoxyshikonin to shikonin and alkannin. frontiersin.org DSH1 specifically hydroxylates deoxyshikonin to produce shikonin, while DSH2 acts on deoxyshikonin to form alkannin. frontiersin.org

Shikonin O-acyltransferase (SAT) and Alkannin O-acyltransferase (AAT) : These two enzymes belong to the BAHD acyltransferase family and are responsible for the final step in the biosynthesis of various shikonin and alkannin derivatives. nih.govnih.gov They exhibit remarkable enantiomer specificity, with LeSAT1 from Lithospermum erythrorhizon specifically acylating shikonin and LeAAT1 acylating only alkannin. nih.gov Both enzymes can utilize various acyl-CoA donors, contributing to the diversity of shikonin and alkannin esters found in nature. nih.govnih.gov

Table 2: Key Enzymes in the this compound/Shikonin Biosynthetic Pathway

| Enzyme Abbreviation | Enzyme Name | Function |

|---|---|---|

| PGT | p-Hydroxybenzoate Geranyltransferase | Catalyzes the condensation of p-hydroxybenzoic acid and geranyl diphosphate. nih.govnih.gov |

| GHQH | Geranylhydroquinone 3''-hydroxylase | A cytochrome P450 monooxygenase that hydroxylates the isoprenoid side chain of geranylhydroquinone. nih.govnih.gov |

| DSH | Deoxyshikonin Hydroxylase | A cytochrome P450 monooxygenase that converts deoxyshikonin to shikonin or alkannin. frontiersin.org |

| SAT | Shikonin O-acyltransferase | An enantiomer-specific acyltransferase that acylates shikonin. nih.gov |

| AAT | Alkannin O-acyltransferase | An enantiomer-specific acyltransferase that acylates alkannin. nih.gov |

Uncharacterized Steps and Research Gaps in Pathway Elucidation

The biosynthesis of alkannin and its stereoisomer, shikonin, is a complex process that is not yet fully understood. While significant progress has been made in identifying the core enzymatic steps, several key conversions within the pathway remain uncharacterized. These knowledge gaps represent critical areas for future research to fully elucidate the complete biosynthetic route.

Current models of the alkannin/shikonin pathway depict these uncharacterized steps with dashed arrows and question marks, signifying hypothetical or unknown transformations. nih.gov For instance, the precise mechanisms and enzymes responsible for one or more steps following the formation of key intermediates are yet to be identified. nih.gov The conversion of very-long-chain acyl-CoAs (VLC-acyl-CoAs) to very-long-chain alkanes (VLC-alkanes) involves an alkane-forming complex, but other proposed steps in the broader biosynthesis of related long-chain alkanes are still awaiting elucidation. nih.gov The lack of complete knowledge about these pathways limits the ability to bioengineer organisms for the scaled production of these valuable compounds. nih.gov

The primary research gaps include:

Identification of Missing Enzymes: The specific enzymes (e.g., oxidases, reductases, transferases) that catalyze several intermediate steps have not been isolated or characterized.

Stereospecific Conversion: The mechanism that determines the final stereochemistry, resulting in either alkannin or shikonin, is not fully resolved.

Subcellular Localization: The precise location within the cell where each biosynthetic step occurs is not entirely mapped out.

Transport Mechanisms: How intermediates are shuttled between different cellular compartments during biosynthesis is largely unknown.

Addressing these gaps is essential for a comprehensive understanding of this compound production and for developing metabolic engineering strategies to enhance its yield. nih.gov

Regulation of this compound Biosynthesis

Phytohormonal Modulation (e.g., Methyl Jasmonate, Salicylic (B10762653) Acid)

Phytohormones are key signaling molecules that play a central role in regulating the biosynthesis of plant secondary metabolites, often as part of defense responses against biotic and abiotic stress. nih.govresearchgate.net In the context of this compound and related compounds, methyl jasmonate (a derivative of jasmonic acid) and salicylic acid are two of the most studied modulators.

Methyl Jasmonate (MeJA) has been consistently shown to be a potent inducer of alkannin/shikonin biosynthesis. nih.gov Studies on various plant species, including Lithospermum officinale, have demonstrated that the application of methyl jasmonate leads to the upregulation of genes involved in the biosynthetic pathway. nih.gov For example, in sweet cherry fruit, MeJA treatment was found to up-regulate the expression of genes related to cuticle biosynthesis, resulting in an increased accumulation of long-chain aliphatic wax compounds, particularly alkanes. nih.gov This induction is a component of the broader jasmonate-mediated defense signaling pathway in plants. researchgate.net

Salicylic Acid (SA) , another crucial defense-related phytohormone, appears to have a contrasting effect. Research indicates that salicylic acid either has no effect on alkannin/shikonin biosynthesis or may act as a negative regulator. nih.gov This differential response to methyl jasmonate and salicylic acid suggests a complex interplay and crosstalk between different hormonal signaling pathways in the regulation of secondary metabolism. nih.govresearchgate.net

| Phytohormone | Observed Effect on this compound/Related Compound Biosynthesis | Affected Species (Example) | Reference |

|---|---|---|---|

| Methyl Jasmonate (MeJA) | Strongly induces biosynthesis; upregulates pathway genes. | Lithospermum officinale, Prunus avium (Sweet Cherry) | nih.govnih.gov |

| Salicylic Acid (SA) | No induction or negative regulation of biosynthesis. | Lithospermum officinale | nih.gov |

Environmental and Nutrient Influences on Pathway Expression (e.g., Nitrogen)

Environmental conditions and nutrient availability are critical factors that can significantly influence the production of secondary metabolites. nih.gov Nitrogen, as a fundamental component of primary metabolites like amino acids and proteins, plays a particularly important role in the trade-off between growth and defense, thereby affecting the synthesis of carbon-based secondary compounds like this compound. researchgate.net

Studies have shown that nitrogen availability can modulate the biosynthesis of alkanes and other secondary metabolites. nih.govresearchgate.net In some cyanobacteria, for instance, nitrogen-deficient conditions led to an increase in intracellular alkane accumulation. nih.gov This response is thought to be part of a metabolic shift where, under nitrogen limitation, carbon is redirected from nitrogen-heavy primary metabolism towards the production of low-nitrogen secondary metabolites. researchgate.net Similarly, research on Chrysanthemum morifolium has indicated that flavonoid content, another class of secondary metabolites, is higher under low nitrogen supply. researchgate.net This suggests that manipulating nitrogen levels could be a viable strategy for enhancing the production of certain secondary metabolites in controlled cultivation systems.

| Nutrient Condition | Effect on Biosynthesis | Observed Outcome | Organism (Example) | Reference |

|---|---|---|---|---|

| Nitrogen Deficiency | Stimulatory | Increased intracellular alkane accumulation. | Anabaena sp. PCC7120 | nih.gov |

| Low Nitrogen Supply | Stimulatory | Increased flavonoid content. | Chrysanthemum morifolium | researchgate.net |

Transcriptomic and Metabolomic Approaches to Pathway Regulation

The advent of "omics" technologies, particularly transcriptomics and metabolomics, has revolutionized the study of plant secondary metabolism. researchgate.net These high-throughput approaches provide a system-wide view of gene expression and metabolite accumulation, enabling researchers to unravel complex regulatory networks. mdpi.com

Transcriptomics (RNA sequencing) allows for the identification of all genes being expressed in a plant tissue at a specific time. By comparing the transcriptomes of plants under different conditions (e.g., with and without methyl jasmonate treatment), researchers can identify which genes in the this compound biosynthetic pathway are activated or suppressed. nih.gov This approach has been instrumental in creating detailed gene expression profiles and co-expression networks, which serve as valuable resources for understanding the transcriptional regulation of the pathway. nih.govmdpi.com

Metabolomics involves the comprehensive analysis of all metabolites within a biological sample. This technique can identify and quantify known intermediates and the final products of the this compound pathway, as well as discover previously unknown compounds. nih.gov

By integrating transcriptomic and metabolomic data , scientists can establish direct links between gene expression and metabolite accumulation. researchgate.net This powerful combined approach has been used to study the effects of phytohormones on alkannin/shikonin biosynthesis, revealing how hormonal signals translate into changes at the transcriptional level, which in turn lead to the observed shifts in the metabolic profile. nih.govnih.gov These multi-omics strategies are crucial for identifying key regulatory genes and for providing a holistic understanding of how environmental and developmental cues control the biosynthesis of valuable natural products like this compound. researchgate.netmdpi.com

Isolation, Purification, and Advanced Analytical Characterization of Alkannan

Methodologies for Extraction from Biological Matrices

Alkannan and its enantiomer, shikonin (B1681659), are primarily located in the roots of various plant species belonging to the Boraginaceae family. nih.govnih.gov The development of efficient extraction methodologies is essential for obtaining these compounds from both natural plant materials and controlled biotechnological systems.

This compound is naturally synthesized and accumulated in the root systems of several plants. nih.gov The traditional and most common sources are the dried roots of species such as Alkanna tinctoria, Lithospermum erythrorhizon, and Arnebia euchroma. nih.govresearchgate.nettaylorandfrancis.com The concentration of this compound and its esters can vary significantly depending on the plant species, geographical location, and age of the plant.

In addition to harvesting from wild or cultivated plants, plant tissue culture has emerged as a sustainable and controlled alternative for producing this compound. nih.gov This biotechnological approach allows for the cultivation of plant cells and tissues in a controlled laboratory environment, offering a continuous and reliable source of these secondary metabolites independent of geographical and climatic constraints. pshsciences.org Callus and root cultures can be optimized to enhance the production of desired compounds. nih.govresearchgate.net

| Plant Species | Family | Primary Compound(s) | Reference(s) |

|---|---|---|---|

| Alkanna tinctoria | Boraginaceae | Alkannin (B1664780) and its esters | nih.govresearchgate.net |

| Lithospermum erythrorhizon | Boraginaceae | Shikonin and its esters | nih.govnih.gov |

| Arnebia euchroma | Boraginaceae | Shikonin and its esters | nih.govmdpi.com |

| Arnebia hispidissima | Boraginaceae | Alkannin, Arnebin-1 | nih.gov |

| Echium italicum | Boraginaceae | Shikonin derivatives | nih.gov |

A variety of extraction techniques are employed to isolate this compound and its derivatives from plant matrices. Conventional methods often involve the use of organic solvents, while modern techniques aim for higher efficiency and environmental sustainability.

Solvent-Based Extraction: Traditional methods like maceration, percolation, and Soxhlet extraction utilize organic solvents to extract this compound. nih.govmdpi.com Commonly used solvents include n-hexane, ethanol, and methanol. nih.gov While effective, these methods can be time-consuming and require large volumes of organic solvents, which may pose environmental concerns. mdpi.com

Supercritical Fluid Extraction (SFE): Supercritical fluid extraction, particularly using carbon dioxide (SC-CO₂), has become a prominent "green" alternative to conventional solvent extraction. researchgate.netnih.govmdpi.com In its supercritical state (above 31.1 °C and 73.8 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to function as a non-polar, lipophilic solvent that efficiently extracts this compound. nih.govresearchgate.netnih.gov This technique offers high selectivity, shorter extraction times, and produces a solvent-free extract, as the CO₂ can be easily removed by depressurization. mdpi.commdpi.comajgreenchem.com Research has shown that optimizing parameters such as temperature and pressure can significantly enhance extraction yields. For instance, one study determined the optimal conditions for SC-CO₂ extraction of total alkannins to be 80 °C and 175 bar, achieving a higher yield (1.47%) compared to conventional hexane (B92381) extraction (1.24%). researchgate.net

Other modern methods, such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), have also been explored to improve the efficiency of extracting these naphthoquinones. nih.govnih.govmdpi.com

| Extraction Technique | Typical Solvents | Key Advantages | Key Disadvantages | Reference(s) |

|---|---|---|---|---|

| Maceration / Soxhlet | n-Hexane, Ethanol, Methanol | Simple setup, well-established | Time-consuming, large solvent volume, potential thermal degradation | nih.govmdpi.com |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (often with co-solvents like ethanol) | High selectivity, "green" solvent, high purity of extract, short extraction time | High initial equipment cost, may require co-solvents for polar compounds | mdpi.commdpi.comajgreenchem.com |

| Ultrasound-Assisted Extraction (UAE) | Ethanol, Ionic Liquids | Reduced extraction time and solvent consumption, increased efficiency | Potential for degradation of compounds due to acoustic cavitation | nih.govnih.gov |

Advanced Purification Strategies for this compound and its Derivatives

Following initial extraction, the crude extract contains a mixture of this compound, its various ester derivatives, and other plant metabolites. Advanced purification strategies are necessary to isolate individual compounds for analytical and preparative purposes.

Chromatography is the cornerstone of purification for complex natural product extracts. Several high-resolution techniques are employed for the preparative isolation of this compound.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of this compound and its derivatives. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of extracts and chromatographic fractions. nih.gov For purification on a larger scale, preparative HPLC is employed, which uses larger columns to handle higher sample loads, enabling the isolation of milligram to gram quantities of pure compounds. nih.govnih.gov

Since this compound and shikonin are enantiomers (chiral mirror images), their separation requires a chiral environment. nih.govnih.gov Chiral HPLC is specifically designed for this purpose. shimadzu.com This technique utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) to create diastereomeric interactions with the enantiomers, resulting in different retention times and allowing for their separation. chiralpedia.comyoutube.com The use of a chiral column has been successfully reported for separating the enantiomeric excess from mixtures of alkannin and shikonin obtained from plant extracts. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) is a highly effective preparative liquid-liquid partition chromatography technique. nih.gov Unlike conventional column chromatography, HSCCC uses no solid support matrix, which eliminates the problem of irreversible sample adsorption and leads to high sample recovery and purity. researchgate.netmdpi.com

HSCCC has been successfully applied to the separation and preparative isolation of alkannin, shikonin, and their esters from the roots of Alkanna tinctoria. nih.gov Studies have demonstrated that the purity of monomeric alkannin/shikonin isolated via HSCCC is significantly greater than that achieved with traditional column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20. nih.gov The technique's versatility, high resolution, and capacity make it a powerful and efficient method for purifying target compounds from complex natural extracts. globalresearchonline.net

| Technique | Principle | Primary Application | Advantages | Reference(s) |

|---|---|---|---|---|

| Preparative HPLC | Solid-liquid partition/adsorption | High-purity isolation of small to medium quantities | High resolution and efficiency | nih.gov |

| Chiral HPLC | Chiral recognition on a stationary phase or with a mobile phase additive | Separation of enantiomers (this compound from Shikonin) | The only reliable method for enantiomeric separation | shimadzu.comchiralpedia.com |

| HSCCC | Liquid-liquid partition | Preparative-scale isolation of compounds from complex mixtures | No irreversible adsorption, high sample recovery, high purity, scalable | nih.govresearchgate.netmdpi.com |

Chromatographic Techniques for Preparative Isolation

Column Chromatography (e.g., Silica Gel, Sephadex LH-20)

Column chromatography is a cornerstone technique for the purification of this compound from crude plant extracts. The process typically involves a sequential approach using different stationary phases to separate the target molecule from a complex mixture of other phytochemicals.

Initially, crude extracts are often subjected to Silica Gel Column Chromatography . Silica gel is a polar adsorbent, and this technique separates compounds based on their differing polarities. A nonpolar solvent or a mixture of solvents is used as the mobile phase. Less polar compounds travel down the column more quickly, while more polar compounds, like this compound with its hydroxyl groups, are retained more strongly on the silica gel. By gradually increasing the polarity of the mobile phase (gradient elution), adsorbed compounds can be selectively eluted. This step is effective for removing nonpolar lipids and other less polar constituents from the extract.

For further purification, Sephadex LH-20 is frequently employed. researchgate.net This material is a hydroxypropylated, cross-linked dextran (B179266) that exhibits both hydrophilic and lipophilic properties, making it suitable for separating a wide range of natural products. acgpubs.orgresearchgate.net Chromatography on Sephadex LH-20 can separate compounds based on a combination of partition chromatography and size exclusion. researchgate.net When used with polar organic solvents like methanol, it can effectively separate this compound from other pigments and compounds of similar polarity that were not resolved by silica gel chromatography. researchgate.net

Thin-Layer Chromatography (TLC) Densitometry

Thin-Layer Chromatography (TLC) coupled with densitometry is a powerful analytical method used for the quantification of this compound in extracts. nih.gov This technique offers high sample throughput and is suitable for rapid screening and quality control. uoc.gr

The process involves spotting the sample extract onto a TLC plate, which is typically coated with a stationary phase like silica gel 60 F254. The plate is then placed in a chamber containing a suitable mobile phase, often a mixture of solvents such as hexane, chloroform, and ethyl acetate. The mobile phase ascends the plate via capillary action, separating the components of the extract based on their differential partitioning between the stationary and mobile phases.

After development, the separated spots on the TLC plate are visualized, often under UV light where compounds may appear as dark spots due to fluorescence quenching. For quantification, a densitometer scans the plate at a specific wavelength where the compound of interest absorbs light maximally. The instrument measures the absorbance or fluorescence of the spot, and this value is proportional to the amount of the substance present. By comparing the results to a calibration curve generated from known concentrations of a pure this compound standard, the exact quantity of the compound in the sample can be determined. uoc.gr

Non-Chromatographic Purification Methods (e.g., Membrane Filtration, Alcohol Precipitation)

While chromatography is central to achieving high purity, non-chromatographic methods can serve as effective preliminary purification or enrichment steps. These methods are often scalable and can reduce the burden on subsequent, more expensive chromatographic procedures.

Alcohol precipitation is a common technique used to remove interfering substances like polysaccharides or proteins from crude plant extracts. The principle relies on changing the solubility of different components in the solvent mixture. For instance, a crude extract might be dissolved in an aqueous solution, after which a large volume of alcohol (e.g., ethanol) is added. This drastic increase in solvent polarity causes less polar compounds and high-molecular-weight substances to precipitate, which can then be removed by centrifugation or filtration, leaving a partially purified solution enriched in compounds like this compound.

Membrane filtration , including ultrafiltration and nanofiltration, can also be used to fractionate extracts based on molecular size. By forcing the extract through membranes with specific pore sizes, it is possible to separate larger molecules (like proteins and polysaccharides) from smaller molecules like this compound and its derivatives, thereby simplifying the mixture before it undergoes chromatographic purification.

Spectroscopic and Spectrometric Characterization Techniques

Following purification, a suite of spectroscopic techniques is used to elucidate and confirm the chemical structure of this compound. These methods provide detailed information about the molecule's electronic properties, functional groups, and the precise arrangement of its atoms.

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The naphthoquinone chromophore in this compound is responsible for its characteristic red color and gives rise to a distinctive UV/Vis absorption spectrum. The spectrum of an this compound-rich red extract from Alkanna tinctoria shows multiple absorption maxima (λmax) in both the visible and UV regions. The peaks in the visible range are responsible for its color, while the UV peak is also characteristic of its aromatic structure.

| Region | Absorption Maxima (λmax) in nm |

|---|---|

| Visible | 564, 546, 523, 490 |

| Ultraviolet | 279 |

Data derived from a red extract of Alkanna tinctoria.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound (or its enantiomer, shikonin) provides clear evidence of its key structural features. The major absorption bands correspond to the vibrations of its hydroxyl (-OH), carbonyl (C=O), and aliphatic and aromatic carbon-hydrogen (C-H) bonds. nih.gov

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3446 | O-H stretching (hydroxyl groups) |

| 2926 | C-H stretching (aliphatic, from the isohexenyl side chain) |

Data obtained for shikalkin, the racemic mixture of alkannin and shikonin. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR, 1H, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. 1D techniques like ¹H and ¹³C NMR identify the different chemical environments of hydrogen and carbon atoms, respectively, while 2D NMR experiments (like COSY and HMBC) reveal how these atoms are connected to each other. Since this compound and shikonin are enantiomers, their NMR spectra in a non-chiral solvent are identical.

¹H-NMR Spectroscopy Data: The proton NMR spectrum shows signals for the aromatic protons on the naphthoquinone ring, as well as protons on the aliphatic side chain.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| H-6, H-7 | 7.18 | s (singlet) |

| H-3 | 6.95 | s (singlet) |

| H-1' | 4.79 | t (triplet) |

| H-3' | 5.15 | t (triplet) |

| H-2' | 2.51 | m (multiplet) |

| H-5' | 1.70 | s (singlet) |

| H-6' | 1.64 | s (singlet) |

Representative data for the shikonin/alkannan monomer.

¹³C-NMR Spectroscopy Data: The carbon NMR spectrum complements the ¹H data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbons and the carbons of the aromatic ring and side chain.

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C-1, C-4 | 182.1, 176.2 |

| C-5, C-8 | 148.1 |

| C-9, C-10 | 111.9 |

| C-2 | 145.4 |

| C-3 | 133.1 |

| C-6, C-7 | 128.8 |

| C-1' | 67.5 |

| C-2' | 37.5 |

| C-3' | 120.7 |

| C-4' | 133.6 |

| C-5' | 25.7 |

| C-6' | 17.9 |

Representative data for the shikonin/alkannan monomer.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone in the analysis of this compound, offering high sensitivity and detailed structural information. Soft ionization techniques are particularly favored as they can ionize these relatively fragile molecules with minimal fragmentation. Several MS methods have been successfully applied in the study of this compound and its related compounds. benthamdirect.comeurekaselect.com

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly suitable for non-volatile and thermally unstable compounds like this compound. creative-proteomics.com In this method, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.org This process causes the analyte molecules to be sputtered into the gas phase and ionized, primarily through protonation ([M+H]⁺) or deprotonation ([M-H]⁻), allowing for the determination of the molecular weight with minimal fragmentation. libretexts.org The use of a liquid matrix continuously replenishes the surface with the sample, providing a stable and long-lasting signal. FAB-MS has been cited as a key technique for the identification and characterization of alkannin and shikonin derivatives. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique that has been applied to the analysis of this compound and its derivatives. eurekaselect.com This method involves co-crystallizing the sample with a matrix material that strongly absorbs laser light at a specific wavelength. nih.gov A pulsed laser irradiates the sample-matrix mixture, causing the matrix to vaporize, carrying the intact analyte molecules into the gas phase and promoting their ionization. nih.gov MALDI-MS is highly sensitive and tolerant of contaminants, making it a valuable tool for analyzing complex mixtures. Its application in the study of hydroxynaphthoquinones like this compound facilitates the accurate determination of their molecular masses. researchgate.net

The coupling of High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometry (MS) provides a robust platform for the separation and identification of this compound derivatives from complex plant extracts. nih.gov HPLC separates the individual components of the mixture, the DAD detector provides characteristic UV-Vis spectra for each component, and the mass spectrometer offers definitive molecular weight and structural data.

A key study on various Alkanna species established an HPLC-PDA-ESI-MS method (Photodiode Array is functionally equivalent to Diode Array) for the identification of monomeric hydroxynaphthoquinones. nih.govsci-hub.st This research demonstrated that in most tested Alkanna root extracts, the primary hydroxynaphthoquinones were esters of this compound. The relative proportions of these derivatives were found to vary between different Alkanna species. nih.gov

| Compound | Commonly Identified In | Significance |

|---|---|---|

| β,β-dimethylacrylalkannin | Alkanna spp. root extracts | A major naturally occurring ester derivative. |

| Isovalerylalkannin | Alkanna spp. root extracts | Frequently co-elutes or is found with α-methyl-n-butylalkannin. |

| α-methyl-n-butylalkannin | Alkanna spp. root extracts | A common ester derivative found in combination with isovalerylalkannin. |

| Acetylalkannin (B1244408) | Alkanna spp. root extracts | Another significant ester derivative present in the extracts. |

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased speed, and greater sensitivity. When coupled with Electrospray Ionization Mass Spectrometry (ESI-MS), it becomes a powerful tool for detailed metabolomic profiling. An untargeted metabolomics study utilizing UHPLC-High-Resolution Mass Spectrometry (HRMS) on Alkanna tinctoria cell suspensions successfully identified numerous secondary metabolites. mdpi.com This approach allowed for the putative identification of a wide range of compounds, including several hydroxynaphthoquinones related to this compound. mdpi.comscilit.com

| Compound Class | Example Compound | Observed [M-H]⁻ (m/z) |

|---|---|---|

| Hydroxynaphthoquinones | Alkannin | 287.0924 |

| Hydroxynaphthoquinones | Acetylalkannin/shikonin | 329.1030 |

| Hydroxynaphthoquinones | β,β-dimethylacrylalkannin/shikonin | 369.1342 |

| Hydroxynaphthoquinones | Isovalerylalkannin/shikonin | 371.1500 |

Circular Dichroism (CD) for Enantiomeric Purity

This compound is a chiral molecule, existing as the (S)-enantiomer of its counterpart, shikonin ((R)-enantiomer). researchgate.net Differentiating between these enantiomers and determining the enantiomeric purity of a sample is critical. Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. rsc.org Chiral molecules exhibit unique CD spectra, with enantiomers producing mirror-image spectra. usp.org

CD spectroscopy has been effectively used to confirm the chirality of this compound and shikonin samples. nih.gov Studies have employed CD, in conjunction with polarimetry and chiral HPLC, to determine the enantiomeric ratio in commercial and extracted samples. This is crucial as research has shown that many commercial samples are mislabeled regarding their chirality. nih.gov Analysis of various wild and cultivated Alkanna species from Greece confirmed that the root extracts predominantly contain alkannin derivatives, establishing their (S)-configuration. nih.gov

Electrochemical and Other Quantitative Analytical Methods

Electrochemical methods offer sensitive and selective means for the quantitative analysis of electroactive compounds like this compound. Techniques such as polarography, cyclic voltammetry, and differential pulse voltammetry have been utilized for the determination of alkannin and shikonin. benthamdirect.comeurekaselect.comresearchgate.net These methods measure the current response of an analyte to an applied potential. ethz.ch The quinone structure in this compound is electrochemically active, undergoing reversible redox reactions that can be readily monitored. Voltammetric techniques, in particular, are widely used to study redox reactions and can be applied to quantify this compound in various samples with a high degree of accuracy and precision. saylor.orgasdlib.org

Polarography and Voltammetry (e.g., Differential Pulse Voltammetry)

Electrochemical methods such as polarography and voltammetry have been successfully utilized for the qualitative and quantitative determination of this compound and its enantiomer, shikonin. researchgate.netbenthamdirect.comeurekaselect.com These techniques are based on measuring the current that flows through an electrochemical cell as a function of an applied potential.

Differential Pulse Voltammetry (DPV), a highly sensitive form of voltammetry, is particularly well-suited for this purpose. The analysis of this compound via DPV is based on the electrochemical reduction of its quinone moiety. researchgate.net At a glassy carbon electrode in an aqueous medium, the quinone group undergoes a reduction process, which can be precisely measured. researchgate.net The peak potential in a voltammogram is characteristic of the substance (qualitative analysis), while the peak current is proportional to its concentration (quantitative analysis). slideshare.net This allows for the sensitive detection of this compound in various samples.

Table 1: Overview of Voltammetric Analysis of this compound

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Technique | Differential Pulse Voltammetry (DPV) | Offers high sensitivity and resolution for determining this compound concentrations. researchgate.netbenthamdirect.com |

| Working Electrode | Glassy Carbon Electrode | Provides a stable and inert surface for the electrochemical reaction of the quinone group. researchgate.net |

| Reaction | Reduction of the quinone moiety | The fundamental electrochemical process that generates the measurable current signal. researchgate.net |

| Qualitative Data | Peak Potential (Ep) | The potential at which the peak current occurs; it is a characteristic identifier for this compound. slideshare.net |

| Quantitative Data | Peak Current (Ip) | The magnitude of the current at the peak potential, which is directly proportional to the concentration of this compound in the sample. slideshare.net |

Photoacoustic Techniques for Specific Measurements

Photoacoustic spectroscopy (PAS) is another advanced analytical technique that has been applied to the study of this compound. researchgate.netbenthamdirect.comeurekaselect.com This method is based on the photoacoustic effect, where absorbed light energy is converted into heat, causing thermal expansion and generating detectable sound waves. wikipedia.org A sample is placed in a sealed chamber and illuminated by a modulated light beam. As the sample absorbs the light, it heats and cools periodically, creating pressure waves (sound) that are detected by a sensitive microphone. wikipedia.org

The intensity of the generated sound is directly proportional to the amount of light absorbed by the sample. By measuring the acoustic signal at different wavelengths, a photoacoustic spectrum is produced, which is similar to a conventional absorption spectrum. wikipedia.org This technique is particularly useful for analyzing opaque or highly scattering samples. For this compound and shikonin, a specific application has been in the measurement of their transdermal adsorption, demonstrating the utility of PAS in specialized analytical contexts. researchgate.netbenthamdirect.comeurekaselect.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound in its natural form is not suitable for direct GC analysis due to its high polarity and low volatility, which stem from the presence of hydroxyl (-OH) functional groups. youtube.comyoutube.com These polar groups can cause poor peak shape (tailing) and low sensitivity. youtube.com

To overcome these limitations, a chemical modification process known as derivatization is required. youtube.com This process involves reacting the analyte with a specific reagent to replace the active hydrogens in the polar functional groups with nonpolar groups. youtube.com For the hydroxyl groups in this compound, a common derivatization method is silylation. youtube.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the hydroxyl groups into their less polar and more volatile trimethylsilyl (B98337) (TMS) ether derivatives. sigmaaldrich.com

Once derivatized, the TMS-alkannan can be readily analyzed by GC-MS.

Gas Chromatography (GC): The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.

Mass Spectrometry (MS): As the separated derivatives exit the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that allows for the unequivocal identification of the this compound derivative.

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., HPLC-HRMS-SPE-NMR)

The analysis of this compound from its natural sources, such as the roots of Alkanna species, presents a significant challenge due to the complexity of the extract, which contains a multitude of related compounds. nih.gov To address this, advanced hyphenated techniques that couple multiple analytical methods are employed. High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is a cornerstone of this approach. nih.gov

An established method uses HPLC with a photodiode array (PDA) detector and mass spectrometry (HPLC-PDA-MS) to identify various monomeric this compound derivatives. nih.gov

HPLC: Separates the individual components of the complex root extract.

PDA Detector: Provides a UV-Vis spectrum for each separated peak, aiding in the initial classification of compounds.

MS: Generates mass-to-charge ratio data for each component, allowing for the determination of their molecular weights and elemental compositions.

This technique has been used to identify major derivatives in Alkanna species, such as β,β-dimethylacrylalkannin, isovalerylalkannin, and acetylalkannin. nih.gov

For complete and unambiguous structural elucidation of novel or unknown compounds within the mixture, the hyphenation can be extended to include Solid-Phase Extraction (SPE) and Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-HRMS-SPE-NMR). In this setup, after separation by HPLC, specific peaks of interest are automatically trapped onto an SPE cartridge. The trapped compound is then washed and eluted with a deuterated solvent directly into an NMR spectrometer for full structural analysis. This powerful, fully automated technique provides comprehensive structural information (HRMS, UV, and NMR data) from a single chromatographic run, accelerating the identification of natural products in complex mixtures.

Challenges in Analytical Determination and Stability Considerations for Research Purity

Despite the availability of advanced analytical methods, the accurate determination of this compound is fraught with challenges, and its inherent instability requires careful consideration to maintain research-grade purity.

Analytical Challenges:

Matrix Effects: When analyzing this compound from crude plant extracts, the presence of co-eluting compounds from the sample matrix can significantly interfere with quantification, particularly in LC-MS analysis. chromatographyonline.com These co-eluting substances can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate and unreliable quantitative results. chromatographyonline.comchromatographyonline.com

Complex Mixtures: this compound naturally occurs as a complex mixture of numerous derivatives and oligomers. nih.govnih.gov Chromatographically separating these closely related structures can be difficult and requires highly efficient separation techniques and careful method development.

Low Aqueous Solubility: this compound and its derivatives are lipophilic (fat-soluble) pigments with low solubility in aqueous solutions, which can pose challenges during extraction and preparation for analysis by techniques like reversed-phase HPLC. frontiersin.orgnih.gov

Stability Considerations: this compound and its derivatives are known to be unstable compounds, susceptible to degradation under various conditions. benthamdirect.comthieme-connect.com

Light Sensitivity: Exposure to light, particularly sunlight, causes rapid photochemical decomposition of the monomeric forms of this compound, leading to the formation of various by-products. researchgate.netthieme-connect.com

Thermal Degradation: The compounds are sensitive to heat, which can accelerate degradation. benthamdirect.comthieme-connect.com

Polymerization: In the presence of alkaline media, polar solvents, or high temperatures, this compound has a tendency to polymerize. benthamdirect.comthieme-connect.com This process is detrimental as it leads to a loss of the deep red color, a decrease in solubility, and a reduction in the concentration of the active monomeric forms. benthamdirect.comeurekaselect.com

Maintaining the purity of this compound for research requires storage in dark conditions, at low temperatures, and in appropriate non-polar solvents to minimize degradation. The stability of these compounds is a critical factor that must be managed throughout the processes of extraction, purification, analysis, and storage. benthamdirect.comthieme-connect.com

Table 2: Factors Affecting this compound Stability

| Factor | Effect on this compound | Consequence |

|---|---|---|

| Light (Sunlight, UV) | Photochemical decomposition | Rapid degradation to by-products, loss of active compound. thieme-connect.com |

| Heat | Thermal degradation | Accelerated breakdown of the molecule. thieme-connect.com |

| Alkaline pH / Polar Solvents | Polymerization | Formation of oligomers, loss of color, decreased solubility and activity. benthamdirect.comthieme-connect.com |

Chemical Synthesis and Derivatization of Alkannan

Synthetic Challenges for Total Synthesis of Alkannan and Enantiomers

The total synthesis of this compound and its enantiomer, shikonin (B1681659), has been a long-standing challenge for organic chemists globally. aua.gr Despite considerable effort, a highly efficient and viable synthetic route to these enantiomers remained elusive for many years. aua.gr One of the primary difficulties lies in the sensitivity of the naphthoquinone core structure. aua.gr The natural product is susceptible to degradation under various conditions, including exposure to acids, light, and oxygen, as well as with reducing agents and nucleophiles. aua.gr This sensitivity severely restricts the choice of reagents and conditions that can be employed, particularly in the final deprotection steps of a synthesis. aua.gr

The naphthoquinone structures of alkannin (B1664780) and shikonin may appear deceptively simple, but their synthesis is complex. aua.gr The inability of synthetic chemists to devise an efficient route, coupled with limitations in supply from plant sources, historically led to the development of plant-cell culture processes for commercial production, particularly for shikonin. aua.gr

Strategies for Partial and Directed Chemical Synthesis

Given the complexities of total synthesis, research has also focused on partial and directed chemical synthesis strategies to access this compound and its derivatives. These approaches often leverage readily available precursors or utilize methodologies that allow for targeted modifications. Directed chemical synthesis involves controlling the outcome of a reaction to favor a specific product, often through the use of catalysts or directing groups. nih.gov Multi-step synthetic routes are fundamental to organic synthesis, allowing for the construction of complex molecules from simpler starting materials through a sequence of functional group interconversions and carbon-carbon bond formation reactions. savemyexams.comlibretexts.orgphysicsandmathstutor.com

Multi-Step Synthetic Routes and Reaction Methodologies

Multi-step synthetic routes are essential for building the complex structure of this compound and its derivatives. These routes involve a series of sequential reactions, each designed to introduce or transform specific functional groups. savemyexams.comlibretexts.org The design of such routes requires a thorough understanding of functional group interconversions and the selection of appropriate reagents and reaction conditions to achieve the desired transformations with high efficiency and selectivity. savemyexams.comphysicsandmathstutor.com Key considerations in designing multi-step syntheses include the type of reaction, the reagents used, potential by-products, and the reaction conditions, aiming for energy efficiency and safety. physicsandmathstutor.com

Stereoselective Synthesis of this compound (S-enantiomer)

Achieving stereoselectivity, specifically the synthesis of the (S)-enantiomer this compound, is a critical aspect of its chemical synthesis. Enantioselectivity refers to the preferential formation of one enantiomer over the other in a chemical reaction. numberanalytics.comscirea.org This is crucial because enantiomers can exhibit different biological activities. numberanalytics.comscirea.org High enantioselectivity is measured by enantiomeric excess (ee). numberanalytics.comscirea.org Challenges in achieving high enantioselectivity include the need for efficient and selective catalysts and the complexity of molecules with multiple stereocenters. numberanalytics.comscirea.org Strategies to address these challenges involve developing new chiral catalysts and auxiliaries, optimizing reaction conditions, and utilizing stereoselective reactions. numberanalytics.comscirea.orgresearchgate.net While the provided search results discuss stereoselective synthesis in a general context and mention the enantiomeric nature of alkannin and shikonin, specific detailed methodologies for the stereoselective synthesis of this compound itself were not extensively detailed within the snippets. However, the importance of controlling stereochemistry in the synthesis of chiral natural products like this compound is well-recognized in organic chemistry. researchgate.net

Rational Design and Synthesis of this compound Derivatives

The synthesis of this compound derivatives is an active area of research, aiming to generate compounds with potentially improved or altered biological activities. This involves the rational design of new structures based on the this compound scaffold and the development of synthetic methods to access these modified compounds.

Ester Derivatives (e.g., Acetylalkannin (B1244408), Beta,beta-dimethylacrylalkannin)

Ester derivatives are common modifications of this compound. Acetylalkannin and beta,beta-dimethylacrylalkannin are examples of such derivatives found in nature. nih.govoup.comabmole.com Acetylalkannin is reported as the most abundant alkannin derivative in Lithospermum erythrorhizon. oup.com Beta,beta-dimethylacrylalkannin is a significant isohexenylnaphthazarin isolated from the roots of Arnebia euchroma. nih.gov

The synthesis of ester derivatives typically involves the esterification of hydroxyl groups present in the this compound structure. General methods for esterification of alcohols include reaction with acid anhydrides or acid chlorides in the presence of a base. chemistrysteps.com For instance, acetylalkannin can be formed biosynthetically through the action of enzymes like LeAAT1, which catalyzes the acylation of alkannin using acetyl-CoA. oup.comresearchgate.net Chemically, ester derivatives can be prepared by reacting alkannin or its precursors with appropriate acylating agents. Beta,beta-dimethylacrylalkannin has been used as a starting material for the synthesis of other derivatives through reactions with nucleophiles. nih.govsioc-journal.cn

Here is a table summarizing some ester derivatives mentioned:

| Derivative Name | Source Plant (if specified) | Notes |

| Acetylalkannin | Lithospermum erythrorhizon oup.com, Arnebia euchroma nih.gov | Most abundant alkannin derivative in L. erythrorhizon. oup.com |

| Beta,beta-dimethylacrylalkannin | Arnebia euchroma nih.gov, Alkanna cappadocica abmole.com | Used as starting material for derivative synthesis. nih.govsioc-journal.cn |

Oxime Derivatives and Other Functional Group Modifications

Oxime derivatives of alkannin and shikonin have been synthesized and evaluated. nih.gov Oximes are typically formed by the reaction of a carbonyl compound with hydroxylamine (B1172632) or its hydrochloride salt. nih.govajol.info The synthesis of oxime derivatives of alkannin involves modifying the appropriate functional group on the this compound structure to an oxime. A set of forty alkannin and shikonin oxime derivatives were designed and synthesized in one study. nih.gov

Beyond oxime formation, other functional group modifications can be explored to create novel this compound derivatives. General approaches to functional group modification in organic synthesis include oxidation, reduction, substitution, addition, and elimination reactions. imperial.ac.ukbiosyn.com These methodologies allow for the introduction of various chemical functionalities onto the this compound scaffold, potentially leading to compounds with altered physical, chemical, or biological properties. For example, reactions involving nucleophiles with beta,beta-dimethylacrylalkannin have yielded new naphthazarin derivatives through oxidative Michael addition and reductive alkylation. sioc-journal.cn

Core-Scaffold Modification Strategies

Core-scaffold modification strategies in the context of this compound involve altering the fundamental naphthazarin nucleus or the attached isohexenyl side chain to generate novel chemical entities with potentially modulated biological activities. The naphthazarin core, being the central structural element, is a primary target for functionalization and substitution reactions. Modifications can include introducing different substituents onto the aromatic rings of the naphthazarin system or altering the oxygen-containing functionalities.

Research has explored the synthesis of this compound derivatives through reactions targeting the side chain and potentially influencing the electronic properties of the core. For instance, derivatives have been prepared by reacting β,β-dimethylacrylalkannin, a naturally occurring this compound ester, with various nucleophiles such as amines and thiols nih.gov. These reactions modify the side chain, which can, in turn, impact the interaction of the molecule with biological targets.

Another approach involves the modification of functional groups present on the this compound structure. The synthesis of oxime derivatives of this compound and shikonin, for example, involves the reaction of the carbonyl groups on the naphthazarin core with hydroxylamine or substituted hydroxylamines nih.gov. This type of modification alters the chemical environment around the core and can lead to changes in the compound's stability, reactivity, and biological interactions.

Acylation is another derivatization strategy that has been explored, particularly for analytical purposes of related compounds in complex matrices osti.govosti.gov. While these examples might not directly describe core modification of this compound, the principle of functionalizing hydroxyl groups (present on the naphthazarin core of this compound) via acylation is applicable in generating derivatives with altered properties.

The rationale behind modifying the core scaffold or its attached side chain is to explore the chemical space around the parent this compound structure. By systematically introducing different substituents or functional groups, researchers can investigate how these structural changes affect the compound's biological activity, metabolic stability, and pharmacokinetic properties. This is a fundamental approach in medicinal chemistry for optimizing lead compounds.

Library Synthesis Approaches for Analog Generation

The generation of libraries of this compound analogs is a key strategy in drug discovery and chemical biology to identify compounds with improved potency, selectivity, or novel mechanisms of action. Library synthesis involves the parallel or combinatorial synthesis of a series of related compounds based on the this compound scaffold.

One approach to generating libraries of this compound analogs is through targeted derivatization reactions. As highlighted earlier, reactions of β,β-dimethylacrylalkannin with different nucleophiles can yield a library of derivatives with variations in the side chain nih.gov. Similarly, reacting this compound or shikonin with a panel of hydroxylamines can produce a library of oxime derivatives nih.gov.

These library synthesis approaches often utilize established synthetic methodologies to efficiently create a diverse set of analogs. The choice of reactions and reagents is guided by the desired structural variations and the need for efficient, scalable synthesis. Parallel synthesis allows for the simultaneous preparation of multiple compounds in separate reaction vessels, while combinatorial synthesis employs strategies to generate a large number of compounds by combining different building blocks in a systematic manner.

The resulting libraries of this compound analogs are then typically subjected to biological screening to evaluate their activities. Detailed research findings from such studies, like the cytotoxicity evaluation of oxime derivatives against various tumor cell lines nih.gov, provide valuable data on structure-activity relationships. For instance, the study on oxime derivatives demonstrated that some analogs exhibited markedly higher cytotoxicity compared to the parent compounds, and some showed selective antitumor activities nih.gov.

Table 1 provides an example of data that might be generated from a library synthesis and screening effort, illustrating the variation in structure and observed activity for a set of hypothetical this compound analogs.

| Compound ID | Structural Modification (Relative to this compound) | Observed Activity (e.g., IC50 in µM) |

| This compound | Parent Compound | X |

| Analog 1 | Modification at R1 | Y |

| Analog 2 | Modification at R2 | Z |

| Analog 3 | Modification at R1 and R2 | W |

The synthesis of such libraries allows for the systematic exploration of how modifications to the this compound structure influence its biological profile, guiding the rational design of more potent and selective agents.

Structure Activity Relationship Sar Studies of Alkannan and Its Derivatives

Impact of Enantiomeric Configuration on Biological Activity

Alkannan and shikonin (B1681659) are enantiomers, differing only in the stereochemistry at the C-1' position of the side chain. A fundamental question in their SAR is whether this chirality influences their pharmacological effects. Interestingly, for many of their prominent biological activities, the enantiomeric configuration appears to have a minimal impact. For instance, studies on the anti-inflammatory properties of the chiral pair have indicated that the absolute configuration does not significantly affect this particular activity. scitcentral.com

Effects of Substituent Groups and Positional Isomerism on Pharmacological Profiles

Modifications to the side chain of the this compound/shikonin structure have a profound effect on their pharmacological profiles, particularly their antioxidant and radical-scavenging capabilities. The hydroxyl group on the side chain (at C-1') plays a positive role in the radical scavenging properties of this compound and shikonin, as it facilitates hydrogen atom donation from this carbon. researchgate.net Consequently, both this compound and shikonin are more potent antioxidants than deoxyshikonin (B1670263), which lacks this hydroxyl group. researchgate.net

Esterification of the C-1' hydroxyl group is a critical factor influencing activity. The nature of the ester group dictates the molecule's potency. A comparative study on the antioxidant activity of various derivatives revealed a clear hierarchy, which is influenced by factors such as steric hindrance between the derivative and the radical site. researchgate.net

The following table summarizes the relative antioxidant activity of several this compound/shikonin derivatives.

| Compound | Relative Antioxidant Activity | Key Structural Feature |

|---|---|---|

| Naphthazarin | Highest | Parent core structure, no side chain |

| Acetylshikonin (B600194) | High | Esterified C-1' hydroxyl group (acetyl) |

| Alkannin (B1664780) | Moderate | Free C-1' hydroxyl group |

| Shikonin | Moderate | Free C-1' hydroxyl group (enantiomer of Alkannin) |

| Deoxyshikonin | Lower | Lacks C-1' hydroxyl group |

| Isovalerylshikonin | Lower | Esterified C-1' hydroxyl group (isovaleryl) |

| β,β-Dimethylacrylshikonin | Lowest | Esterified C-1' hydroxyl group (dimethylacryl) |

These findings demonstrate that while the C-1' hydroxyl is beneficial for activity compared to its absence (deoxyshikonin), its esterification with specific groups like an acetyl moiety can further enhance activity, whereas bulkier ester groups may reduce it due to steric hindrance. researchgate.net

Role of the Naphthazarin Ring System in Bioactivity

The 5,8-dihydroxy-1,4-naphthoquinone (B181067) core, known as the naphthazarin ring system, is the fundamental pharmacophore of this compound and its derivatives. This planar, bicyclic aromatic system is essential for the bioactivity of these compounds. researchgate.net Theoretical studies on the naphthazarin structure reveal that its conformational and electrostatic properties are crucial for molecular recognition and interaction with biological receptors. nih.gov

The molecule's activity is significantly influenced by the molecular electrostatic potential (MEP), particularly the depth and location of negative potential around the quinonoid and hydroxyl oxygens. nih.gov These electronegative regions are key interaction points for forming hydrogen bonds and other non-covalent interactions within receptor binding pockets. The presence and orientation of the hydroxyl groups on the phenolic part of the ring system create a distinct electrostatic pattern that is critical for receptor recognition. nih.gov Studies have confirmed that the naphthoquinone moiety is an indispensable structural feature for the antioxidant capacity of these compounds. researchgate.net Any alteration that disrupts the integrity of this ring system is likely to result in a significant loss of biological activity.

Computational Approaches in SAR Elucidation

Modern drug discovery heavily relies on computational methods to predict and explain the SAR of bioactive molecules, thereby accelerating the design of more effective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov By calculating various molecular descriptors that quantify physicochemical properties (e.g., hydrophobicity, electronic properties, steric effects), QSAR models can predict the activity of novel, unsynthesized compounds. nih.govkfupm.edu.sa

For this compound derivatives, a QSAR study would involve:

Data Set Preparation: Compiling a series of this compound analogues with experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: Computing a wide range of 2D and 3D descriptors for each molecule, such as LogP (hydrophobicity), molecular weight, dipole moment, and quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). walisongo.ac.id

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a predictive equation correlating the descriptors with biological activity. nih.govkfupm.edu.sa

Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds not used in model generation. nih.gov

A validated QSAR model for this compound derivatives could pinpoint which structural properties are most influential for a given activity, providing a roadmap for designing new compounds with improved potency.

CoMFA and CoMSIA are advanced 3D-QSAR techniques that provide a more intuitive understanding of SAR by generating 3D contour maps. nih.govnih.govunicamp.br These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules.

CoMFA (Comparative Molecular Field Analysis): Calculates the steric (Lennard-Jones potential) and electrostatic (Coulombic potential) interaction energies between the molecules and a probe atom placed on a 3D grid. slideshare.net

CoMSIA (Comparative Molecular Similarity Indices Analysis): Extends the CoMFA concept by calculating similarity indices for additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, using a Gaussian function which can provide a more refined analysis. slideshare.net

The results are visualized as 3D contour maps superimposed on the molecular structures. These maps highlight specific regions where modifications would be favorable or unfavorable for activity. For example, a green contour in a CoMFA steric map might indicate that bulkier substituents are favored in that region, while a red contour in an electrostatic map might show where an electronegative group would decrease activity. uoa.gr Applying CoMFA/CoMSIA to this compound derivatives would yield a detailed 3D model of the pharmacophore, offering precise guidance for structural modifications to optimize receptor interactions.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and analyzing the interactions between a ligand, such as this compound, and its protein target at an atomic level.

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. nih.govresearchgate.net Several docking studies have been performed on shikonin and its derivatives to elucidate their mechanism of action. For example, docking simulations have shown that shikonin and its derivatives can effectively bind to the catalytic site of the SARS-CoV-2 main protease (Mpro) and the active site of the COX-2 enzyme. researchgate.netnih.gov Another study identified tubulin as a target for shikonin, with docking revealing the specific binding interactions. pknaiklab.innih.gov These studies help identify key amino acid residues involved in the binding and rationalize the observed biological activity.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. researchgate.net After a ligand is docked, an MD simulation can assess the stability of the binding pose and the conformational changes that occur within the complex. nih.govpknaiklab.in MD simulations have been used to confirm the stability of shikonin derivatives within the Mpro active site and to analyze the interactions of shikonin with tubulin, calculating binding free energies and observing the complex's behavior under simulated physiological conditions. nih.govpknaiklab.innih.gov

The table below summarizes key findings from various docking and MD simulation studies on this compound/shikonin.

| Compound(s) | Protein Target | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| This compound, Shikonin | Cyclooxygenase-2 (COX-2) | Molecular Docking | Both enantiomers show high binding affinity, comparable to celecoxib. This compound has a slightly lower binding energy (-9.0 kcal/mol) than shikonin (-8.7 kcal/mol). | scitcentral.comresearchgate.net |

| Shikonin | Tubulin | Molecular Docking & MD Simulation | Shikonin binds to tubulin with a calculated free energy change of -14.60 kcal/mol. The complex is stable, involving van der Waals and electrostatic interactions. | pknaiklab.innih.gov |

| Shikonin Derivatives | SARS-CoV-2 Main Protease (Mpro) | Molecular Docking & MD Simulation | Derivatives like beta-hydroxyisovaleryl shikonin show high binding affinity and interact with conserved catalytic residues (His41, Cys145). The complexes are stable in simulations. | nih.gov |

| Shikonin | CCL5, AKT1 | Molecular Docking & MD Simulation | MD simulations confirmed the stability of shikonin bound to periodontitis-related targets like CCL5 and AKT1. | researchgate.net |

Applications of Artificial Intelligence (AI) and Machine Learning (ML) in SAR Studies

The integration of artificial intelligence (AI) and machine learning (ML) has emerged as a powerful strategy to accelerate and refine the structure-activity relationship (SAR) studies of this compound and its derivatives. These computational approaches offer the potential to navigate the vast chemical space of these naphthoquinones, predict their biological activities, and guide the synthesis of novel analogs with enhanced therapeutic properties. By leveraging complex algorithms to learn from existing data, AI and ML models can identify subtle patterns and correlations between molecular structures and their biological functions that might be missed by traditional analysis.

A notable application of machine learning in the SAR of this compound derivatives involves the development of Quantitative Structure-Activity Relationship (QSAR) models to predict their inhibitory activity against specific biological targets. For instance, a hybrid approach combining ML-based QSAR modeling with molecular docking has been successfully employed to predict the Xanthine Oxidase (XO) inhibitory activity of a series of alkannin and shikonin derivatives. researchgate.net

In this study, a machine learning model was trained on a dataset of compounds with known XO inhibitory activity. The model's performance was rigorously validated, achieving a coefficient of determination (r²) of 0.84 and a root mean square error (RMSE) of 0.39, indicating a strong predictive capability. researchgate.net The trained model was subsequently used to predict the half-maximal inhibitory concentration (pIC50) values of various alkannin and shikonin derivatives that had been prioritized through molecular docking studies. researchgate.net This integrated computational strategy allowed for the rapid screening of a virtual library of compounds and the identification of promising candidates for further experimental evaluation.

The research highlighted two specific derivatives, NK-1 and NK-2, which were predicted to have pIC50 values comparable to that of allopurinol, a known XO inhibitor. researchgate.net This demonstrates the utility of machine learning in not only predicting the activity of existing compounds but also in identifying novel derivatives with potentially significant therapeutic value. The successful deployment of this predictive model as a web application further underscores the potential for AI and ML tools to be made accessible to a broader scientific community, thereby facilitating more widespread use in drug discovery and development. researchgate.net

The following table summarizes the performance of the machine learning model in predicting the Xanthine Oxidase inhibitory activity of alkannin/shikonin derivatives:

| Metric | Value |

| Coefficient of Determination (r²) | 0.84 |

| Root Mean Square Error (RMSE) | 0.39 |

This data-driven approach, which combines the predictive power of machine learning with the structural insights from molecular docking, represents a significant advancement in the SAR analysis of this compound and its derivatives. It enables a more efficient and targeted exploration of the chemical landscape of these natural products, ultimately accelerating the discovery of new therapeutic agents.

Pharmacological Mechanisms of Action in Preclinical Research in Vitro and in Vivo Animal Models

Molecular and Cellular Mechanisms of Biological Activities

The biological effects of alkannan are attributed to its interactions with various cellular components and pathways, leading to the modulation of key enzymes, generation of reactive oxygen species, and interference with DNA replication processes.

This compound has demonstrated notable inhibitory effects on enzymes implicated in metabolic disorders. In vitro studies have shown that this compound exhibits potent, dose-dependent inhibitory activity against Protein-Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase (AR). semanticscholar.orgfrontiersin.org PTP1B is a negative regulator in the insulin (B600854) signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes. Aldose reductase is the rate-limiting enzyme in the polyol pathway, which is associated with diabetic complications.